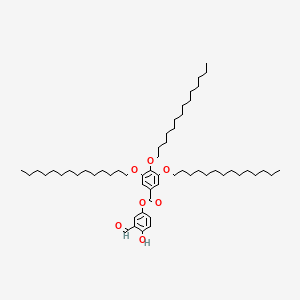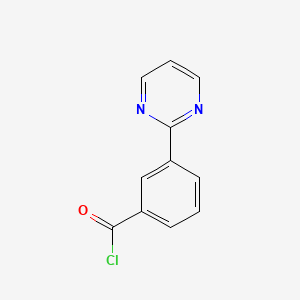![molecular formula C18H15ClN2O3S B12604876 N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-30-3](/img/structure/B12604876.png)
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide: is a chemical compound with the molecular formula C18H15ClN2O3S . This compound is known for its unique structure, which includes a naphthalene ring system substituted with a chlorophenylsulfamoyl group and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The chlorophenylsulfamoyl group is introduced through a sulfonation reaction, followed by the acetamide group addition via an acylation reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Wissenschaftliche Forschungsanwendungen
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide: is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide: can be compared with other sulfonamide derivatives and naphthalene-based compounds. Similar compounds include:
Naphthalene-1-sulfonamide: Shares the naphthalene ring but lacks the chlorophenyl and acetamide groups.
4-Chlorobenzenesulfonamide: Contains the chlorophenylsulfamoyl group but not the naphthalene ring. The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
648899-30-3 |
|---|---|
Molekularformel |
C18H15ClN2O3S |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
N-[5-[(4-chlorophenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H15ClN2O3S/c1-12(22)20-17-6-2-5-16-15(17)4-3-7-18(16)25(23,24)21-14-10-8-13(19)9-11-14/h2-11,21H,1H3,(H,20,22) |
InChI-Schlüssel |
UIBSTQHJFIJRLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)





![2-[1-(Chloromethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12604844.png)

![(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12604853.png)



![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
